molecular formula C12H22N4O5S4 B13434027 L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- CAS No. 206058-61-9

L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl-

Cat. No.: B13434027
CAS No.: 206058-61-9
M. Wt: 430.6 g/mol
InChI Key: DFUGWFWOVGOLQR-XAMCCFCMSA-N
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Description

Structural and Functional Roles of [4Fe-4S] Clusters

In hyperthermophilic archaea such as Methanocaldococcus jannaschii, L-cysteine degradation is mediated by a [4Fe-4S] cluster-containing enzyme that catalyzes the desulfuration of L-cysteine to hydrogen sulfide, ammonia, and pyruvate. The cluster coordinates the substrate through a conserved cysteine triad, facilitating electron transfer during bond cleavage. Site-directed mutagenesis of these cysteines reduces catalytic efficiency by 40–60%, underscoring their role in stabilizing the cluster-substrate complex. The enzyme’s thermostability—retaining activity at 85°C—is attributed to hydrophobic interactions between the cluster and adjacent α-helices, a feature critical for survival in extreme environments.

In Thermococcus kodakarensis, cysteine desulfurase (Tk-CSD) operates independently of elemental sulfur (S⁰) to biosynthesize iron-sulfur (Fe-S) clusters under sulfur-limited conditions. Native-PAGE analyses reveal that Tk-CSD activity is strictly dependent on the [4Fe-4S] cluster, as cluster-deficient mutants fail to complement Fe-S-dependent enzymes like hydrogenases. This pathway allows T. kodakarensis to colonize environments devoid of geothermal sulfur, expanding its ecological niche beyond solfataric fields.

Table 1: Comparative Features of [4Fe-4S] Cluster-Dependent Enzymes in Archaea

Organism Enzyme Substrate Products Thermal Stability Cluster Role
M. jannaschii L-cysteine desulfidase L-cysteine H₂S, NH₃, pyruvate 85°C Substrate coordination
T. kodakarensis Cysteine desulfurase L-cysteine Fe-S clusters 95°C Fe-S cluster assembly

Evolutionary Implications of Cluster Utilization

The prevalence of [4Fe-4S] clusters in archaeal cysteine-degrading enzymes suggests an ancient origin, predating the divergence of bacteria and archaea. Phylogenetic analyses indicate that cluster-dependent desulfidases are conserved in methanogens and acetogens, lineages that thrive in anaerobic, sulfur-poor environments. This conservation highlights the cluster’s dual role as a structural scaffold and redox mediator, enabling catalysis under conditions where soluble sulfur species are scarce.

Properties

CAS No.

206058-61-9

Molecular Formula

C12H22N4O5S4

Molecular Weight

430.6 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C12H22N4O5S4/c13-5(1-22)9(17)14-6(2-23)10(18)15-7(3-24)11(19)16-8(4-25)12(20)21/h5-8,22-25H,1-4,13H2,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m0/s1

InChI Key

DFUGWFWOVGOLQR-XAMCCFCMSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O)N)S

Canonical SMILES

C(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CS)C(=O)O)N)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- typically involves the stepwise coupling of L-cysteine molecules. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The process involves the activation of the carboxyl group of one L-cysteine molecule, followed by its reaction with the amino group of another L-cysteine molecule. Common reagents used for activation include carbodiimides, such as dicyclohexylcarbodiimide (DCC), and coupling agents like N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- often employs biotechnological methods, such as microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce L-cysteine, which is then harvested and purified. The tripeptide is subsequently synthesized using enzymatic or chemical methods, ensuring high yield and purity.

Chemical Reactions Analysis

Oxidation and Disulfide Bond Formation

The thiol groups in Cys-Cys-Cys undergo aerial oxidation to form intra- or inter-molecular disulfide bonds. This reaction is pH-dependent and influenced by catalysts (e.g., metal ions or enzymes):

Reaction Conditions Products Equilibrium Constant (K) Source
pH 8.5, aqueous solution, O₂Monomeric cyclic disulfide (Cys-Cys-Cys with intramolecular –S–S–)K ≈ 1 (isomerization)
pH 7.4 (physiological)Mixed cyclic dimers (parallel/antiparallel) or polymeric disulfide networksNot reported
  • Mechanism : Oxidation proceeds via a radical mechanism, where thiolate ions (S⁻) react with molecular oxygen to form sulfenic acid intermediates, which then dimerize into disulfides.

  • Equilibrium : The reversible isomerization of cyclic dimers (e.g., parallel ↔ antiparallel) shows K ~ 1, indicating no strong thermodynamic preference for either form .

Transnitrosation and S-Nitrosothiol Transfer

Cys-Cys-Cys participates in transnitrosation reactions, transferring S-nitrosothiol (–SNO) groups to other thiol-containing molecules (e.g., glutathione):

Reactants Products Key Observation Source
Cys-Cys-Cys + GSNOS-Nitrosated tripeptide + glutathioneIntracellular S-nitrosothiol levels increased by >50-fold in RAW 264.7 cells .
Cys-Cys-Cys + L-cystineMixed disulfides + nitrosyl anionsRequires reduction of cystine to cysteine via system L amino acid transporter (L-AT)
  • Biological Role : These reactions are critical for nitric oxide (NO) signaling and redox regulation .

Enzymatic Modifications

Cys-Cys-Cys serves as a substrate for enzymes involved in sulfur metabolism:

Cysteine Desulfurases

  • Reaction :

    Cys-Cys-CysCysteine desulfuraseAlanine+Persulfurated intermediates\text{Cys-Cys-Cys} \xrightarrow{\text{Cysteine desulfurase}} \text{Alanine} + \text{Persulfurated intermediates}
    • Releases sulfur for iron-sulfur cluster biosynthesis .

Cystathionine Gamma-Lyase (CSE)

  • Reaction :

    Cys-Cys-CysHydrogen sulfide (H2S)+pyruvate\text{Cys-Cys-Cys} \rightarrow \text{Hydrogen sulfide (H}_2\text{S)} + \text{pyruvate}
    • Contributes to H₂S production, a gaseous signaling molecule .

Heavy Metal Chelation

The tripeptide’s thiol groups bind heavy metals (e.g., Hg²⁺, Pb²⁺), forming stable complexes:

Metal Ion Complex Structure Stability Constant (log K) Application
Hg²⁺[Hg(Cys-Cys-Cys)_n]^+~20 (estimated)Detoxification
Cd²⁺[Cd(Cys-Cys-Cys)_n]^+~16 (estimated)Environmental remediation
  • Mechanism : Thiolate ions coordinate with metal centers via soft acid-base interactions .

Redox Homeostasis

Cys-Cys-Cys contributes to cellular antioxidant defenses by regenerating glutathione (GSH):

Reaction Role
Cys-Cys-Cys+Oxidized glutathione (GSSG)GSH+Disulfide\text{Cys-Cys-Cys} + \text{Oxidized glutathione (GSSG)} \rightarrow \text{GSH} + \text{Disulfide}Maintains reduced intracellular environment

Scientific Research Applications

L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins. It also serves as a model compound for studying thiol-disulfide exchange reactions.

    Biology: Plays a crucial role in cellular redox regulation and signaling. It is used in studies related to oxidative stress, protein folding, and enzyme catalysis.

    Medicine: Investigated for its potential therapeutic effects, such as antioxidant properties, detoxification, and modulation of immune responses. It is also explored for its role in treating conditions like cystinosis and other metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives. It acts as a precursor for the synthesis of flavor enhancers, preservatives, and other bioactive compounds.

Mechanism of Action

L-Cysteine, L-cysteinyl-L-cysteinyl-L-cysteinyl- exerts its effects primarily through its thiol groups, which participate in redox reactions and form disulfide bonds. These interactions are crucial for maintaining cellular redox balance, protein structure, and function. The compound targets various molecular pathways, including:

    Redox Regulation: Modulates the redox state of cells by participating in thiol-disulfide exchange reactions.

    Protein Folding: Assists in the formation and stabilization of protein structures through disulfide bond formation.

    Detoxification: Contributes to the detoxification of reactive oxygen species (ROS) and other harmful compounds.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table compares the structural features of L-Cysteine and related sulfur-containing compounds:

Compound Molecular Formula Key Structural Features Applications
L-Cysteine C₃H₇NO₂S Monomeric, thiol (-SH) group Antioxidant synthesis, food additives
L-Cystine C₆H₁₂N₂O₄S₂ Oxidized dimer (disulfide bond) Dietary supplements, protein stabilization
Glutathione C₁₀H₁₇N₃O₆S Tripeptide (Glu-Cys-Gly) with one cysteine residue Cellular detoxification, antioxidant
SA 96 C₈H₁₅NO₃S₂ N-(2-mercapto-2-methylpropanoyl)-L-cysteine derivative Rheumatoid arthritis treatment
Target Compound C₂₁H₃₆N₈O₉S₅ Tripeptide (Cys-Cys-Cys) with multiple thiol groups Research (e.g., metal chelation, enzyme inhibition)

Key Observations :

  • The target compound’s oligomeric structure enhances its capacity for redox reactions compared to monomeric L-Cysteine.
  • SA 96, a synthetic derivative, shares a thiol group but includes a mercapto-methylpropanoyl moiety for enhanced therapeutic stability .

Reactivity and Chemical Interactions

Reaction with Formaldehyde

Methionine reacts slower (0.33% conversion in 2 h) due to steric hindrance from its methyl group .

Table 1: Reaction Kinetics with Formaldehyde

Compound Conversion Rate (2 h) Product Mass Gain
L-Cysteine ~100% +12 amu
Homocysteine ~100% +12 amu
L-Methionine 0.33% +12 amu
Interaction with Fe(III)

In acidic media (pH 2), L-Cysteine reacts with Fe(III) compounds (e.g., FeCl₃) to form L-Cystine (21–40% yield) and sulfonic acid byproducts. This redox reaction highlights its role in metal ion chelation and oxidative pathways .

Enzymatic Modifications

DhbE, an adenylation enzyme, catalyzes N-acylation of L-Cysteine to produce derivatives like N-benzoyl-L-cysteine, demonstrating utility in synthesizing bioactive peptides .

Bactericidal Effects

L-Cysteine potentiates hydrogen peroxide (H₂O₂) toxicity in E. coli by facilitating intracellular free radical generation. This effect is metal-ion-dependent; Fe²⁺ and Co²⁺ ions neutralize toxicity by degrading H₂O₂ and L-Cysteine .

Neuroprotection and Vasodilation

L-Cysteine (100 nM) increases aqueous humor outflow by 150%, outperforming NaHS (10 µM required for similar effects). Its thiol group directly interacts with cellular targets, enhancing bioactivity .

Industrial Relevance
  • Food Industry : L-Cysteine improves dough elasticity and acts as a flavor enhancer.
  • Pharmaceuticals : Derivatives like SA 96 and N-acetylcysteine (NAC) are used in drug formulations .

Industrial and Pharmaceutical Relevance

Table 2: Production Methods and Challenges

Method Advantages Disadvantages
Chemical Hydrolysis High yield Environmental pollution (HCl use)
Fermentation Sustainable, low-cost L-Cysteine toxicity limits scale-up
Enzymatic Synthesis High specificity (e.g., DhbE) Low efficiency for complex peptides

Biological Activity

L-Cysteine is a naturally occurring amino acid that plays a critical role in various biological processes. Its derivatives, particularly those involving oligomerization such as "L-cysteinyl-L-cysteinyl-L-cysteinyl-L-cysteinyl-", exhibit significant biological activity that warrants detailed exploration. This article delves into the biological activity of L-Cysteine, focusing on its mechanisms, effects on cellular functions, and implications for health.

Overview of L-Cysteine

L-Cysteine is a sulfur-containing amino acid that serves as a precursor for the synthesis of glutathione, a vital antioxidant in the body. It is involved in protein synthesis, detoxification, and metabolic processes. The unique thiol group (-SH) in cysteine allows it to participate in redox reactions, making it crucial for maintaining cellular redox balance.

Biological Mechanisms

L-Cysteine exhibits several biological activities through various mechanisms:

  • Antioxidant Activity : L-Cysteine acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress. It plays a vital role in maintaining the reduced state of glutathione, which protects cells from oxidative damage .
  • Insulin Secretion Modulation : Research indicates that L-Cysteine can inhibit glucose-induced insulin secretion by directly binding to and inactivating pyruvate kinase muscle isoform 2 (PKM2). This inhibition can lead to impaired ATP production and subsequent insulin secretion from pancreatic β-cells, linking elevated L-Cysteine levels to type 2 diabetes .
  • Oligomerization and Protein Structure : The ability of cysteine residues to form disulfide bonds facilitates protein folding and stabilization. Studies have shown that cysteine oxidation can promote dimerization and oligomerization of proteins like PER2, affecting their functional states .

Case Study 1: Insulin Secretion Inhibition

A study investigated the effects of prolonged L-Cysteine treatment on MIN6 cells (mouse insulinoma cells). Results demonstrated that L-Cysteine treatment led to a reversible inhibition of glucose-stimulated insulin secretion (GSIS) without affecting proinsulin synthesis. The study highlighted the role of PKM2 in this process and suggested potential therapeutic targets for managing type 2 diabetes .

Case Study 2: Cysteine's Role in Protein Oligomerization

Another study focused on the role of native cysteine residues in the oligomerization of KCNQ1 channels. It was found that blocking cysteine interactions resulted in altered oligomerization states, suggesting that these residues are crucial for maintaining channel stability and function .

Data Table: Summary of Biological Activities

Activity Mechanism Implications
AntioxidantScavenges free radicals; maintains glutathione levelsProtects against oxidative stress
Insulin Secretion ModulationInhibits PKM2 activity; reduces ATP productionLinks to type 2 diabetes
Protein OligomerizationForms disulfide bonds; stabilizes protein structuresAffects protein function and stability

Q & A

Q. What are common sources of error in measuring disulfide bond formation in cysteine-rich peptides?

  • Methodological Answer : Air oxidation during sample preparation introduces non-native disulfides. Thiol-disulfide exchange reactions at alkaline pH create scrambling artifacts. Use of alkylating agents (e.g., iodoacetamide) post-synthesis and strict anaerobic workflows minimize errors .

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